molecular formula C21H20ClFN2O4S2 B4217586 3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide

3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B4217586
M. Wt: 483.0 g/mol
InChI Key: FGTWZQTWOWSIBE-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a chlorophenyl group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonamide group, followed by the introduction of the chlorophenyl and fluorophenyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and halogenated aromatic compounds. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and consistency of the product, and advanced analytical techniques are used to verify the chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products

Scientific Research Applications

3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide include other sulfonamides and halogenated aromatic compounds. Examples include:

Uniqueness

What sets 3-[(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4S2/c1-14-4-13-20(30(26,27)24-18-9-7-17(23)8-10-18)15(2)21(14)25(3)31(28,29)19-11-5-16(22)6-12-19/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWZQTWOWSIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide

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